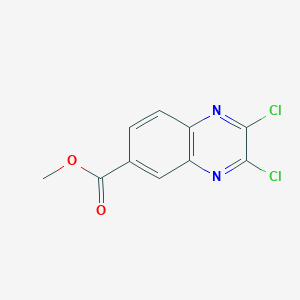

Methyl 2,3-dichloroquinoxaline-6-carboxylate

説明

Methyl 2,3-dichloroquinoxaline-6-carboxylate (CAS: 108258-54-4) is a chlorinated quinoxaline derivative with the molecular formula C₁₀H₆Cl₂N₂O₂ and a molecular weight of 257.08 g/mol. It features a quinoxaline core substituted with two chlorine atoms at positions 2 and 3, and a methyl ester group at position 6. This compound is typically available at 98% purity and is used as an intermediate in pharmaceutical and agrochemical synthesis . Its ester functionality enhances lipophilicity, making it suitable for further derivatization or prodrug development .

特性

IUPAC Name |

methyl 2,3-dichloroquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)14-9(12)8(11)13-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWYANCDEVPWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549828 | |

| Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108258-54-4 | |

| Record name | Methyl 2,3-dichloro-6-quinoxalinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108258-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Molecular Architecture

Methyl 2,3-dichloroquinoxaline-6-carboxylate (C₁₀H₆Cl₂N₂O₂) features a quinoxaline backbone with chlorine substituents at positions 2 and 3 and a methyl ester at position 6. The SMILES notation (COC(=O)C₁=CC₂=C(C=C₁)N=C(C(=N₂)Cl)Cl) confirms the regiochemistry, critical for its reactivity in downstream applications.

Critical Synthetic Intermediates

-

2,3-Dichloroquinoxaline-6-carboxylic acid (14b) : A direct precursor formed via chlorination of quinoxaline-6-carboxylic acid derivatives.

-

6-Chloro-2-hydroxyquinoxaline-N-oxide : A intermediate in hydrogenation-chlorination cascades, as described in patent literature.

Synthesis Pathways

Chlorination of Quinoxaline Carboxylic Acid Derivatives

The most robust method involves chlorinating quinoxaline-6-carboxylic acid precursors followed by esterification.

Step 1: Formation of 2,3-Dichloroquinoxaline-6-Carboxylic Acid

Quinoxaline-6-carboxylic acid is treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80–100°C for 4–6 hours. This replaces hydroxyl groups at positions 2 and 3 with chlorine atoms:

Step 2: Esterification with Methanol

The carboxylic acid intermediate is esterified using methanol under acidic conditions. A typical procedure involves refluxing 2,3-dichloroquinoxaline-6-carboxylic acid in methanol with concentrated sulfuric acid (H₂SO₄) as a catalyst:

Reaction Time : 12–18 hours at reflux.

Yield : 80–92% (extrapolated from similar esterifications).

One-Pot Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates quinoxaline formation and functionalization. Polyethylene glycol (PEG-4500) serves as a soluble support, enhancing reaction efficiency.

Cyclization and Chlorination

A diamine (e.g., o-phenylenediamine) reacts with methyl 2,3-dioxo-6-carboxylate under microwave irradiation (150°C, 20 minutes) to form the quinoxaline core. Subsequent chlorination with POCl₃ (100°C, 10 minutes) introduces chlorine atoms:

Advantages : Reduced reaction time (30 minutes total vs. 24 hours conventionally).

Optimization Strategies

Catalyst and Solvent Selection

Temperature and Pressure Control

-

Hydrogenation : Optimal at 60–100°C and 5–20 bar H₂ pressure, ensuring complete reduction of N-oxide intermediates without degrading the ester group.

-

Azeotropic Drying : Toluene or benzene removes water post-chlorination, preventing hydrolysis of the methyl ester.

Comparative Analysis of Methods

Challenges and Solutions

化学反応の分析

Types of Reactions

Methyl 2,3-dichloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution: Products include various substituted quinoxalines depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the quinoxaline ring.

Hydrolysis: The major product is 2,3-dichloroquinoxaline-6-carboxylic acid.

科学的研究の応用

Chemistry

MDQ serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new chemical entities.

Research indicates that MDQ exhibits potential antimicrobial and anticancer properties:

- Antimicrobial Studies: Investigated for its ability to inhibit bacterial collagenases, which are critical in bacterial pathogenesis. This suggests its potential as an anti-infective agent .

- Anticancer Properties: Some derivatives of MDQ have shown promising activity against cancer cell lines, with IC50 values in the low micromolar range, indicating their effectiveness compared to standard treatments like doxorubicin .

Medicinal Chemistry

MDQ is explored as a drug candidate due to its unique structural features that allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents .

Industrial Applications

In industry, MDQ is utilized in the production of:

- Pharmaceuticals: As a precursor for drug synthesis.

- Agrochemicals: In developing new pesticides or herbicides.

- Materials Science: In creating novel materials with specific chemical properties .

Case Studies

作用機序

The mechanism of action of methyl 2,3-dichloroquinoxaline-6-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of quinoxaline derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of Methyl 2,3-dichloroquinoxaline-6-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Reactivity and Stability: The methyl ester in this compound provides moderate reactivity, enabling hydrolysis to carboxylic acids under basic conditions. In contrast, the carbonyl chloride derivative (CAS 17880-88-5) is highly reactive toward nucleophiles but prone to hydrolysis . Methoxy-substituted analogs (e.g., 39267-04-4) exhibit lower molecular weights and higher volatility, making them suitable for gas chromatography applications .

Solubility and Polarity :

- Carboxylic acid derivatives (e.g., 20254-76-6, 17635-26-6) are more polar and water-soluble due to ionizable COOH groups. The methyl ester derivative (108258-54-4) has enhanced lipophilicity, favoring membrane permeability in drug design .

Synthetic Utility: this compound serves as a versatile precursor. For example, it can be hydrolyzed to the carboxylic acid or reacted with amines to form amides. In contrast, 6-bromo-2,3-dichloroquinoxaline (108229-82-9) is used in cross-coupling reactions due to bromine’s leaving-group ability .

Biological and Industrial Applications :

生物活性

Methyl 2,3-dichloroquinoxaline-6-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on a review of recent literature and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a quinoxaline backbone with chlorine substitutions at the 2 and 3 positions and a carboxylate group at the 6 position. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to various therapeutic effects such as antimicrobial and anticancer activities.

- Receptor Modulation : It may bind to certain receptors, influencing signaling pathways critical for cellular functions .

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been associated with the generation of ROS, which can affect cellular metabolism and induce apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. Studies suggest that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance its cytotoxic effects against different cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Study: Antimicrobial Efficacy

A study conducted by Radwan et al. evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a novel antimicrobial agent .

Case Study: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, including breast and lung cancer models. The findings revealed an IC50 value indicating potent cytotoxicity, suggesting that this compound could serve as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,3-dichloroquinoxaline-6-carboxylate, and how can purity/yield be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a PTC-mediated approach (similar to quinoxaline derivatives in ) involves reacting 2,6-dichloroquinoxaline with methyl carboxylate precursors in polar aprotic solvents (e.g., DMF) at 100–120°C for 4–6 hours. Purity is enhanced by column chromatography (silica gel, 5% ethyl acetate/hexane) . Yield optimization requires stoichiometric control of reactants and inert atmosphere to prevent side reactions. Post-synthesis, recrystallization from ethanol or dichloromethane/hexane mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using deuterated DMSO or CDCl₃. The methyl ester group (COOCH₃) typically appears at δ ~3.8–4.0 ppm in ¹H NMR, while aromatic protons (quinoxaline core) resonate between δ 7.0–8.5 ppm .

- IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and C–Cl stretches at ~550–750 cm⁻¹ .

- Mass Spectrometry (GC-MS/LC-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of COOCH₃ or Cl groups) validate the structure .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, the Cambridge Structural Database (CSD) can benchmark observed parameters (e.g., C–Cl bond lengths: ~1.72–1.74 Å) against similar quinoxaline derivatives . Hydrogen-bonding patterns (C–H⋯O/π interactions) and graph-set analysis (as in ) further clarify supramolecular packing .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis spectra to validate π→π* transitions .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields for Cl and ester groups to assess binding affinity .

Q. How do steric and electronic effects of substituents influence the compound’s chemical behavior?

- Methodological Answer :

- Steric Effects : The 2,3-dichloro groups increase ring planarity, reducing torsional strain (validated by SC-XRD puckering parameters; see ). This enhances π-stacking in crystals .

- Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the quinoxaline core, directing electrophilic attacks to the 6-carboxylate group. Hammett constants (σ) quantify substituent influence on reaction rates .

Q. How should researchers address contradictions in experimental vs. computational data?

- Methodological Answer :

- Statistical Validation : Apply Student’s t-test or ANOVA to compare bond lengths/angles from SC-XRD and DFT. Discrepancies >3σ may indicate model limitations (e.g., neglecting solvent effects) .

- Error Analysis : For spectral mismatches, recalibrate instruments or re-optimize computational parameters (e.g., solvent polarity in TD-DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。